molecular formula C6H2F4O2 B102897 Tetrafluorobenzene-1,3-diol CAS No. 16840-25-8

Tetrafluorobenzene-1,3-diol

Cat. No.: B102897
CAS No.: 16840-25-8
M. Wt: 182.07 g/mol
InChI Key: NLQBQVXMWOFCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound consists of a benzene ring substituted with four fluorine atoms and two hydroxyl groups. It is primarily used for research and development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorobenzene-1,3-diol can be synthesized through various methods. One common approach involves the fluorination of resorcinol (1,3-dihydroxybenzene) using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced fluorination techniques and equipment ensures efficient and safe production .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrafluorobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

  • 1,2,3,5-Tetrafluorobenzene
  • 1,2,4,6-Tetrafluorobenzene
  • 1,3,4,5-Tetrafluorobenzene

Comparison: Tetrafluorobenzene-1,3-diol is unique due to the presence of hydroxyl groups in addition to the fluorine atoms. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to other tetrafluorobenzene derivatives . The hydroxyl groups also enable interactions with biological molecules, making it more versatile for research applications .

Biological Activity

Tetrafluorobenzene-1,3-diol is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a benzene ring. The fluorination significantly alters the compound's hydrophobicity and reactivity compared to its non-fluorinated counterparts. These modifications can influence biological interactions and metabolic pathways.

Synthesis

The synthesis of this compound typically involves the selective fluorination of benzene derivatives. Various methods have been developed, including electrophilic aromatic substitution and nucleophilic fluorination techniques. For instance, one common approach utilizes fluorine gas or fluorinating agents such as Selectfluor to introduce fluorine atoms onto the aromatic ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain fluorinated compounds could induce the expression of toluene dioxygenase in Pseudomonas putida, enhancing their biodegradation capabilities for aromatic compounds . This suggests that this compound may also play a role in microbial metabolism and bioremediation processes.

Cytotoxicity

Research has explored the cytotoxic effects of this compound on various cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of fluorine atoms appears to enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased cytotoxicity .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antibacterial Activity : A study reported that derivatives of Tetrafluorobenzene exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 500 µg/mL . This suggests potential applications in developing new antibacterial agents.
  • Antifungal Effects : Another investigation revealed that Tetrafluorobenzene derivatives demonstrated antifungal properties against Candida albicans. The observed antifungal activity was attributed to the disruption of cellular membranes by the compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species Generation : Fluorinated compounds are known to enhance ROS production, which can lead to oxidative damage in cells.
  • Enzyme Induction : As noted in microbial studies, this compound may induce specific metabolic pathways that enhance degradation processes in certain bacterial strains.

Properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBQVXMWOFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345218
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16840-25-8
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrafluorobenzene-1,3-diol
Reactant of Route 2
Tetrafluorobenzene-1,3-diol
Reactant of Route 3
Tetrafluorobenzene-1,3-diol
Reactant of Route 4
Tetrafluorobenzene-1,3-diol
Reactant of Route 5
Tetrafluorobenzene-1,3-diol
Reactant of Route 6
Tetrafluorobenzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.